1-(2-Fluoroethyl)-3,5-dimethylpyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)-3,5-dimethylpyrazol-4-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a fluoroethyl group and two methyl groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)-3,5-dimethylpyrazol-4-amine;hydrochloride typically involves several steps:
Synthetic Routes: The preparation begins with the formation of the pyrazole ring, followed by the introduction of the fluoroethyl group. Common reagents used in these steps include hydrazine derivatives and fluoroalkylating agents.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
1-(2-Fluoroethyl)-3,5-dimethylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced
Properties
Molecular Formula |
C7H13ClFN3 |
---|---|
Molecular Weight |
193.65 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3,5-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C7H12FN3.ClH/c1-5-7(9)6(2)11(10-5)4-3-8;/h3-4,9H2,1-2H3;1H |
InChI Key |
GXRCCPAYDOZCSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCF)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.